2-(Aminomethyl)quinolin-8-ol (CAS 17018-81-4) is a structurally optimized, tridentate (N,N,O-donor) chelating agent derived from the classic 8-hydroxyquinoline scaffold. By incorporating a primary aminomethyl group at the 2-position, this compound overcomes the stoichiometric limitations of traditional bidentate quinolines, enabling the formation of stable 1:1 terdentate complexes with transition metals such as Cu2+, Zn2+, and Ni2+ [1]. In procurement and material selection, it is primarily sourced as a quantitative precursor for neurodegenerative disease therapeutics, a structural ligand for supramolecular sensors, and a specialized chelator where precise control over metal coordination geometry and ternary complex formation is required [2].
Substituting 2-(Aminomethyl)quinolin-8-ol with generic 8-hydroxyquinoline (8-HQ) or clioquinol (CQ) introduces severe stoichiometric and functional limitations. Standard 8-HQs are strictly bidentate (N,O) ligands, meaning they require a 2:1 ligand-to-metal ratio to fully sequester ions like Cu2+ or Zn2+ [1]. This necessitates doubling the molar equivalent of the ligand in formulations, increasing molecular bulk, and altering the solubility profile. Furthermore, bidentate analogs lack the exocyclic primary amine, rendering them incapable of forming the stable ternary complexes with biological cofactors (such as histidine residues or neurotransmitters) that are essential for advanced metal chaperone applications [2].
The addition of the 2-aminomethyl group shifts the coordination profile of the quinoline scaffold from bidentate to tridentate. While baseline compounds like clioquinol (CQ) require two molecules to capture a single Cu2+ or Zn2+ ion, 2-(Aminomethyl)quinolin-8-ol forms stable 1:1 terdentate chelates [1]. This fundamental shift halves the required molar concentration of the ligand for complete metal sequestration.
| Evidence Dimension | Ligand-to-Metal Binding Ratio |
| Target Compound Data | 1:1 stoichiometry (Tridentate N,N,O donor) |
| Comparator Or Baseline | Clioquinol / 8-Hydroxyquinoline (2:1 stoichiometry, Bidentate N,O donor) |
| Quantified Difference | 50% reduction in required ligand equivalents per metal ion |
| Conditions | Cu2+ and Zn2+ complexation in aqueous/biological media |
Allows formulators and researchers to use half the material equivalents to achieve the same metal-binding capacity, directly improving formulation stoichiometry.
In screening assays for neurodegenerative disease therapeutics, 2-(Aminomethyl)quinolin-8-ol (Compound 968) demonstrated a quantifiable toxicity and antioxidant profile. At a 10 µM concentration, it maintained 97.12% cell viability while exhibiting a peroxide reduction IC50 of 0.26 µM, outperforming several legacy substituted quinoline derivatives that showed higher toxicity or lower antioxidant efficacy [1].
| Evidence Dimension | Cell Viability (10 µM) and Peroxide IC50 |
| Target Compound Data | 97.12% viability; IC50 = 0.26 µM |
| Comparator Or Baseline | Baseline bidentate quinolines (historically limited by conjugative metabolism and higher toxicity) |
| Quantified Difference | Maintains near-total cell viability (>97%) with sub-micromolar peroxide quenching |
| Conditions | In vitro viability and peroxide reduction assays |
Provides a viable, low-toxicity precursor scaffold for drug discovery programs targeting oxidative stress and metal dyshomeostasis.
When utilized as a structural ligand for artificial nucleobases, the metal-coordinated geometry of 2-(aminomethyl)quinolin-8-ol is highly tunable. The Cd(II) complex of this ligand acts as an artificial guanine, binding selectively to cytidine with an equilibrium constant of 117 M-1 in DMSO. In contrast, the Zn(II) complex of the exact same ligand shows negligible binding to nucleobases under identical conditions [1].
| Evidence Dimension | Cytidine Binding Affinity (Equilibrium Constant) |
| Target Compound Data | 117 M-1 (when complexed with Cd(II)) |
| Comparator Or Baseline | Zn(II) complex of the same ligand (~0 M-1 binding) |
| Quantified Difference | Over 100-fold increase in binding affinity driven purely by the central metal ion's geometric influence on the ligand |
| Conditions | DMSO solvent, cooperative metal coordination and hydrogen bonding assay |
Demonstrates the ligand's utility in supramolecular chemistry, allowing researchers to build selective, metal-switchable sensors for specific biomolecules.
Due to its 1:1 terdentate binding stoichiometry and high in vitro cell viability (>97%), this compound is a highly suitable synthetic precursor for developing blood-brain-barrier permeable metal chaperones. It is specifically used to design therapeutics that sequester Cu2+ and Zn2+ from amyloid-beta plaques in Alzheimer's disease models [1].
The compound's ability to adopt specific hydrogen-bonding geometries based on the coordinated metal makes it a primary scaffold for artificial nucleobases. It is utilized to synthesize artificial guanine receptors (e.g., via Cd(II) complexation) for the selective recognition and quantification of cytidine in diagnostic and structural biology applications [2].
Unlike standard 8-hydroxyquinoline, the presence of the primary aminomethyl group allows this compound to form stable ternary complexes with biological cofactors such as histidine, glutamate, and monoamine neurotransmitters. It is a primary ligand choice for analytical assays studying multi-component metal-ligand interactions in complex biological matrices [3].